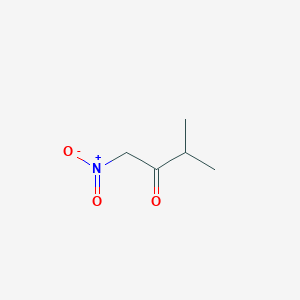

3-Methyl-1-nitrobutan-2-one

Description

These compounds are of interest in organic synthesis, particularly in reactions involving C–H bond functionalization or as intermediates in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

3-methyl-1-nitrobutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMPYRLXLZLYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520673 | |

| Record name | 3-Methyl-1-nitrobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62087-36-9 | |

| Record name | 3-Methyl-1-nitrobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-nitrobutan-2-one can be achieved through several methods. One common approach involves the nitration of 3-methyl-2-butanone using a mixture of nitric acid and sulfuric acid. The reaction typically takes place under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-nitrobutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro acids.

Reduction: Reduction of the nitro group can lead to the formation of amines or hydroxylamines.

Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro alcohols, nitro acids.

Reduction: Amines, hydroxylamines.

Substitution: Various substituted nitro compounds depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-nitrobutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving nitro group-containing biomolecules.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitrobutan-2-one involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or activation, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methyl-1-nitrobutan-2-one (hypothetical) with its closest analogs:

Key Observations:

- Functional Group Reactivity: The nitro group in nitrobutanones enhances electrophilicity at the carbonyl carbon, making these compounds reactive toward nucleophiles. In contrast, the thiol group in 3-Mercaptobutan-2-one introduces redox activity and metal-binding capabilities .

3,3-Dimethyl-1-nitrobutan-2-one

- Applications : Nitroketones are precursors for explosives, pharmaceuticals (e.g., nitro-containing antibiotics), and ligands in catalysis due to their electron-withdrawing properties .

3-Mercaptobutan-2-one

- Synthesis : Produced via thiolation of butan-2-one or related intermediates. The thiol group’s acidity (pKa ~10) makes it reactive in metal-catalyzed reactions .

- Applications: Used in flavor and fragrance industries (contributing sulfurous notes) and as a chelating agent in coordination chemistry .

Research Findings and Reactivity Trends

Nitroketones vs. Thiolketones :

- Nitroketones exhibit higher thermal stability compared to thiolketones, which are prone to oxidation (e.g., disulfide formation) .

- In metal-catalyzed C–H activation, nitro groups act as directing groups, while thiols serve as both directing groups and reducing agents .

Steric Impact :

- The dimethyl substitution in 3,3-Dimethyl-1-nitrobutan-2-one may hinder regioselectivity in reactions, whereas the single methyl group in the hypothetical compound could offer better accessibility for reagents .

Biological Activity

3-Methyl-1-nitrobutan-2-one is a nitro compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound, with the chemical formula CHNO, features a nitro group (-NO) attached to a ketone structure. This configuration allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution processes.

The biological activity of this compound is primarily attributed to its nitro group. The nitro moiety can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation. This interaction is significant in various biological pathways, influencing cellular functions and responses.

1. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. Research indicates that this compound may exhibit antimicrobial effects through the formation of toxic intermediates upon reduction. These intermediates can bind to DNA, causing damage and cell death. For instance, compounds like metronidazole utilize similar mechanisms to combat infections caused by anaerobic bacteria and protozoa .

2. Anti-inflammatory Effects

Nitro-containing compounds have been documented to possess anti-inflammatory properties. The presence of the nitro group can enhance the pharmacokinetics of certain drugs by modulating inflammatory pathways. Preliminary studies suggest that this compound may influence mediators involved in inflammatory responses, although detailed investigations are still required .

Case Studies and Research Findings

A review of recent studies has identified several instances where nitro compounds, including derivatives of this compound, have been synthesized and evaluated for their biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.